1-(4-Phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene
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Overview
Description
1-(4-Phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons These compounds are characterized by the presence of benzene rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and alkenes.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as distillation and extraction, is also common.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylbut-1-en-2-yl)benzene: Lacks the additional phenylethyl group.
4-(2-Phenylethyl)benzene: Lacks the phenylbutenyl group.
1,4-Diphenylbutane: Saturated analog with no double bonds.
Uniqueness
1-(4-Phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene is unique due to the presence of both phenylbutenyl and phenylethyl groups, which contribute to its distinct chemical properties and reactivity
Properties
CAS No. |
820964-88-3 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(4-phenylbut-1-en-2-yl)-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C24H24/c1-20(12-13-21-8-4-2-5-9-21)24-18-16-23(17-19-24)15-14-22-10-6-3-7-11-22/h2-11,16-19H,1,12-15H2 |
InChI Key |
BVBUTMNKEBRWPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C2=CC=C(C=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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